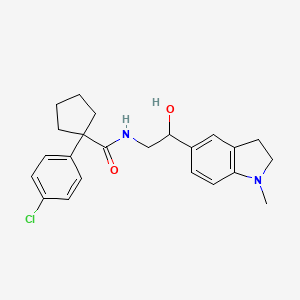

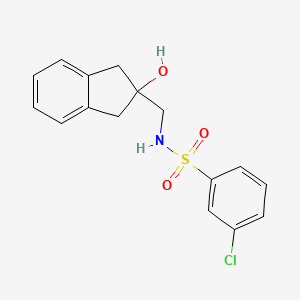

![molecular formula C19H16N2O2S B2992023 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-氰基苯甲酰胺 CAS No. 2034471-24-2](/img/structure/B2992023.png)

N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-氰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene is a polycyclic aromatic compound and is a key structural motif in various pharmaceuticals and organic materials . It’s known for its biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined by methods such as single-crystal X-ray diffraction . The planarity of the aryl groups appended to the molecule can affect the efficiency of radiative decay .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, they can display major absorption bands assigned to π–π* transitions, as well as weak intramolecular charge-transfer (ICT) transitions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be characterized by methods such as multinuclear NMR spectroscopy and elemental analysis . They can exhibit photoluminescence emissions under certain conditions .科学研究应用

抗癌活性

研究表明,含羟基的苯并[b]噻吩类似物对癌细胞,特别是喉癌细胞表现出选择性抗增殖活性。它们增强抗氧化酶活性并减少 ROS 产生,与其抗增殖作用相关。这些化合物通过增加 BAX/BCL-2 比率和激活 caspase 级联反应触发细胞凋亡。它们的分子对接研究预测与 CYP1A2 等蛋白质有很强的相互作用,表明有潜力通过联合疗法来提高药物的生物利用度 (Haridevamuthu 等人,2023 年)。此外,N-羟基苯甲酰胺衍生物已显示出对组蛋白脱乙酰酶的抑制活性,通过在 G2 期诱导细胞周期停滞,对人结肠癌和肺癌细胞系表现出抗增殖活性 (Jiao 等人,2009 年)。

合成方法

苯并[b]噻吩衍生物的合成已得到广泛研究。例如,苯并[b]噻吩-3-基乙腈与硝基苯衍生物反应形成氰基或苯磺酰基[1]苯并噻吩并[2,3-b]喹啉,突出了用于合成杂环化合物的无过渡金属环化方法 (Nowacki & Wojciechowski, 2017)。另一项研究证明了 2-芳基-3-取代苯并[b]噻吩的合成,说明了使用芳香亲核取代反应和 Heck 型偶联来合成这些化合物的 (David 等人,2005 年)。

分子相互作用

对密切相关的 N-(3-苯甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基)苯甲酰胺的分子结构的研究揭示了对其分子构象和超分子聚集的见解。这些研究对于了解支配其生物活性和潜在药物应用的相互作用至关重要 (Sagar 等人,2018 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-19(23,17-10-14-6-2-3-8-16(14)24-17)12-21-18(22)15-7-4-5-13(9-15)11-20/h2-10,23H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTWUBBYQIXIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2991944.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2991951.png)

![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2991957.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)

![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2991960.png)

![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2991963.png)